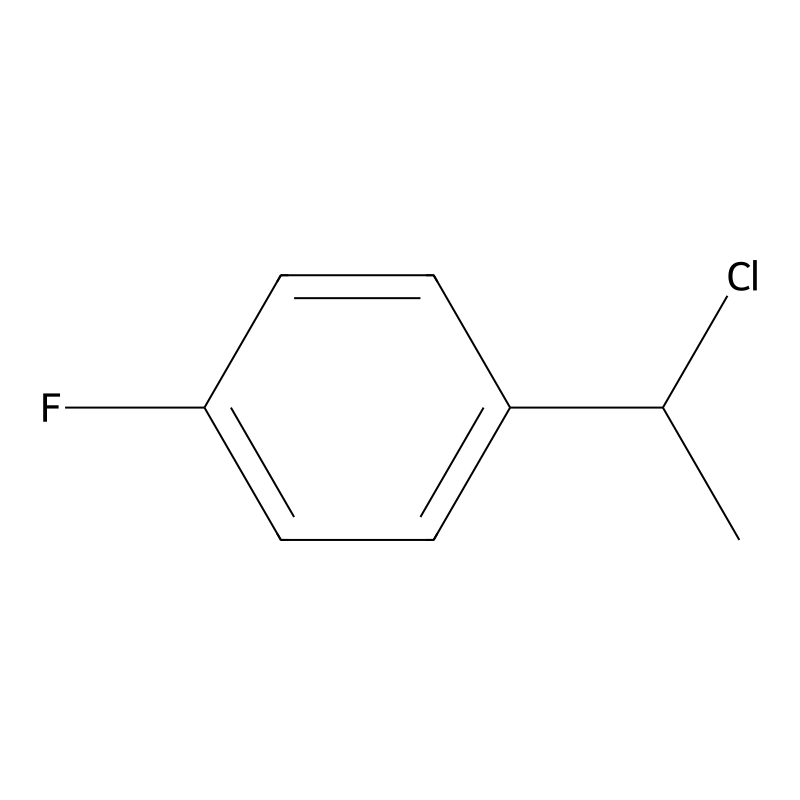1-(1-Chloroethyl)-4-fluorobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Selective N-dealkylation of tertiary amines
Field: Organic Chemistry
Application: 1-Chloroethyl chloroformate acts as a reagent in the selective N-dealkylation of tertiary amines
Results: The outcomes of this process would depend on the specific tertiary amine being used. .
Preparation of alkyl 1-chloroethyl carbonates
1-(1-Chloroethyl)-4-fluorobenzene is an organic compound with the molecular formula C8H8ClF. It features a chlorinated ethyl group attached to a para-fluorobenzene ring. This compound is known for its unique chemical properties, which make it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structure can be described as a benzene ring substituted with a chlorine atom and a fluorine atom, contributing to its reactivity and utility in various
As there's no current scientific literature on the specific applications of 1-(1-Chloroethyl)-4-fluorobenzene, a mechanism of action cannot be established.
- The presence of chlorine suggests potential skin and eye irritation.
- Fluorinated aromatics can have varying degrees of toxicity depending on the structure.
- The compound may be flammable based on the presence of the organic groups.
- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, making it useful for synthesizing other organic compounds.
- Coupling Reactions: It can undergo cross-coupling reactions such as Suzuki coupling, where it reacts with organoboron compounds to form biaryl compounds .
- Elimination Reactions: Under certain conditions, it can lose hydrogen chloride to form alkenes.
These reactions highlight its versatility as a synthetic intermediate.
While specific biological activity data on 1-(1-Chloroethyl)-4-fluorobenzene is limited, compounds with similar structures often exhibit significant biological properties. For instance, halogenated benzene derivatives are frequently studied for their potential antimicrobial and anticancer activities. The presence of the fluorine atom may enhance the lipophilicity and biological activity of this compound compared to non-fluorinated analogs .
Several methods exist for synthesizing 1-(1-Chloroethyl)-4-fluorobenzene:
- From 4-Fluorophenyl Ethanol:
- Via Electrophilic Aromatic Substitution:
- Using Halogen Exchange Reactions:
These methods provide flexibility in synthesizing this compound based on available starting materials.
1-(1-Chloroethyl)-4-fluorobenzene serves as an important intermediate in various applications:
- Pharmaceutical Synthesis: It is used to produce various pharmaceuticals due to its unique reactivity.
- Chemical Manufacturing: Acts as a building block for synthesizing more complex organic molecules.
- Agricultural Chemicals: Potentially useful in developing agrochemicals due to its reactivity .
Interaction studies involving 1-(1-Chloroethyl)-4-fluorobenzene focus on its reactivity with other chemical species, particularly nucleophiles. These studies help elucidate the mechanisms of nucleophilic substitution and coupling reactions, contributing to a better understanding of its behavior in synthetic pathways. Furthermore, investigations into its interactions with biological molecules could provide insights into its potential therapeutic uses or toxicological profiles .
1-(1-Chloroethyl)-4-fluorobenzene shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-(Chloromethyl)-4-fluorobenzene | Chloromethyl group at para position | Used in different coupling reactions |
| 4-Fluorotoluene | Methyl group instead of chlorinated ethyl | Higher volatility; used in various industrial applications |
| 1-(Bromoethyl)-4-fluorobenzene | Brominated instead of chlorinated | Different reactivity profile; often used in electrophilic aromatic substitutions |
| 4-Fluorobenzyl chloride | Benzyl chloride derivative | Commonly used in organic synthesis |
The uniqueness of 1-(1-Chloroethyl)-4-fluorobenzene lies in its specific combination of chlorine and fluorine substituents on the aromatic ring, which influences its reactivity and potential applications compared to these similar compounds .
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]
Pictograms

Corrosive








